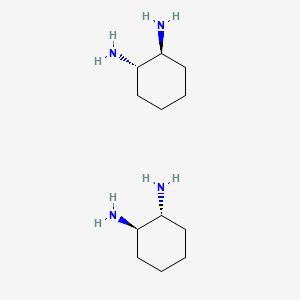
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-trans-1,2-Diaminocyclohexane is an organic compound with the molecular formula C6H14N2. It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-trans-1,2-Diaminocyclohexane typically involves the hydrogenation of 1,2-dicyanocyclohexane. This reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the complete reduction of the nitrile groups to primary amines.
Industrial Production Methods
In an industrial setting, the production of (+/-)-trans-1,2-Diaminocyclohexane follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-trans-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or nitriles.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(+/-)-trans-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anticancer drugs and antibiotics.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (+/-)-trans-1,2-Diaminocyclohexane involves its ability to form stable complexes with metal ions. This property is exploited in coordination chemistry and catalysis. The compound can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions, influencing their structure and function.
Comparación Con Compuestos Similares
(+/-)-trans-1,2-Diaminocyclohexane can be compared with other similar compounds, such as:
1,2-Diaminoethane: A smaller analogue with similar reactivity but different steric properties.
1,2-Diaminopropane: Another analogue with an additional methyl group, affecting its reactivity and solubility.
Cyclohexane-1,2-diamine: A structural isomer with different spatial arrangement of the amino groups.
The uniqueness of (+/-)-trans-1,2-Diaminocyclohexane lies in its chiral nature and the ability to form stable complexes with metal ions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C12H28N4 |
|---|---|
Peso molecular |
228.38 g/mol |
Nombre IUPAC |
(1S,2S)-cyclohexane-1,2-diamine;(1R,2R)-cyclohexane-1,2-diamine |
InChI |
InChI=1S/2C6H14N2/c2*7-5-3-1-2-4-6(5)8/h2*5-6H,1-4,7-8H2/t2*5-,6-/m10/s1 |
Clave InChI |
FZXAAJAZYIPUGV-JLCFLTIHSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N)N.C1CC[C@@H]([C@H](C1)N)N |
SMILES canónico |
C1CCC(C(C1)N)N.C1CCC(C(C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


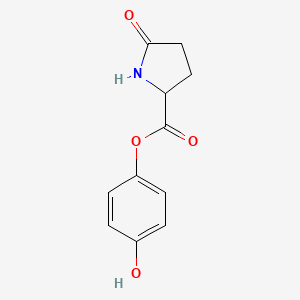
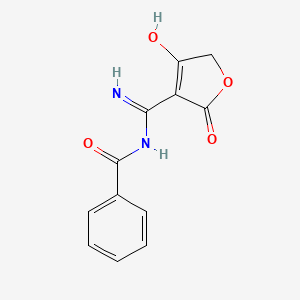
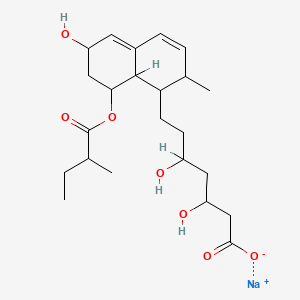
![tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12320904.png)
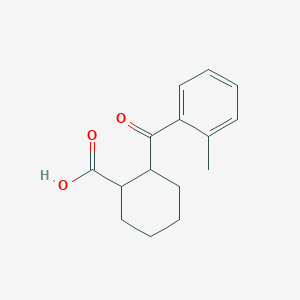
![(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid](/img/structure/B12320927.png)
![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
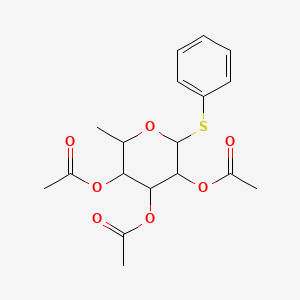
![pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12320937.png)
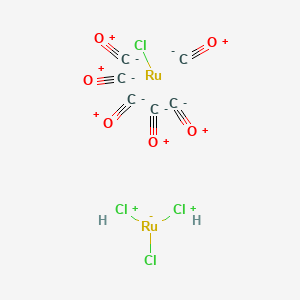
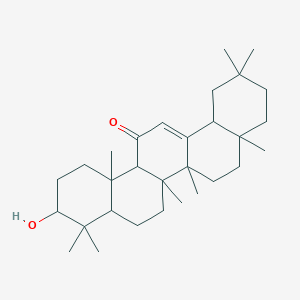
![6-hydroxy-7,14-dimethoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12320952.png)
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
![methyl (5Z)-5-ethylidene-4-[2-[[5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12320963.png)
